4-tert-butyl-2,6-diphenylaniline
Description
4-tert-Butyl-2,6-dimethylaniline (CAS 42014-60-8) is an aromatic amine with a tert-butyl substituent at the para position and methyl groups at the 2- and 6-positions of the benzene ring. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol. This compound is characterized by steric hindrance due to the bulky tert-butyl group, which significantly influences its reactivity and physical properties.
It serves as a versatile intermediate in organic synthesis, particularly in catalysis and materials science. The electron-donating methyl and tert-butyl groups enhance its stability and modulate electronic properties, making it valuable for constructing complex chemical architectures . Commercial availability through suppliers like Santa Cruz Biotechnology (e.g., 100 mg for $51.00) underscores its utility in research .
Properties
Molecular Formula |
C22H23N |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-tert-butyl-2,6-diphenylaniline |
InChI |
InChI=1S/C22H23N/c1-22(2,3)18-14-19(16-10-6-4-7-11-16)21(23)20(15-18)17-12-8-5-9-13-17/h4-15H,23H2,1-3H3 |
InChI Key |
QDADOVYTWGTHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2,6-diphenylaniline typically involves the reaction of 4-tert-butylaniline with benzaldehyde derivatives under specific conditions. One common method is the Schiff base formation reaction, where 4-tert-butylaniline reacts with 4-tert-butylbenzaldehyde in ethanol using a matrix-assisted laser desorption ionization-chip system . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-tert-butyl-2,6-diphenylaniline may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized aromatic compounds.
Scientific Research Applications
4-tert-Butyl-2,6-diphenylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-tert-butyl-2,6-diphenylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an antioxidant, stabilizing free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 4-tert-butyl-2,6-dimethylaniline, differing in functional groups, substituents, or applications. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison of 4-tert-Butyl-2,6-dimethylaniline and Analogues
Sulfonate Derivatives
Propyl 4-tert-butyl-2,6-dimethylbenzenesulfonate (C₁₅H₂₇O₃S) and ethyl 4-tert-butyl-2,6-dimethylbenzenesulfonate (C₁₄H₂₂O₃S) are sulfonic acid esters derived from the parent aniline. These compounds exhibit distinct crystal systems:
- The propyl derivative crystallizes in an orthorhombic system (space group PBCA) with unit cell dimensions a = 9.5728 Å, b = 17.0595 Å, and c = 19.4606 Å .
- The ethyl derivative adopts a monoclinic structure (space group C 2/C) with larger unit cell parameters (a = 19.6944 Å, b = 9.4733 Å, c = 16.6261 Å) .
The sulfonate group (-SO₃R) introduces polarity, enhancing solubility in polar solvents compared to the aniline. These derivatives are primarily used in crystallographic studies to elucidate steric and electronic effects of substituents .
Phenolic Analogues
4-sec-Butyl-2,6-di-tert-butylphenol (C₁₈H₃₀O) replaces the aniline’s -NH₂ group with a hydroxyl (-OH) and incorporates a sec-butyl substituent. Its bulkier structure (two tert-butyl groups) further amplifies steric hindrance, reducing reactivity in electrophilic substitutions compared to the aniline.
Ketone Derivatives
1-(4-tert-Butyl-2,6-dimethylphenyl)ethanone (C₁₄H₂₀O) substitutes the amine group with a ketone (-COCH₃). This modification drastically alters reactivity: the ketone participates in nucleophilic additions (e.g., Grignard reactions), whereas the aniline’s -NH₂ group is prone to diazotization or alkylation. The ketone derivative (CAS 2040-10-0) is used in synthesizing fragrances and pharmaceutical intermediates .
Functional Group Impact on Properties
- Electronic Effects : Electron-donating groups (-CH₃, -C(CH₃)₃) in 4-tert-butyl-2,6-dimethylaniline increase electron density on the aromatic ring, favoring electrophilic substitutions. Sulfonate esters, however, withdraw electrons via the -SO₃R group, deactivating the ring.
- Steric Effects : The tert-butyl group in all compounds imposes steric hindrance, slowing reaction rates but improving thermal stability.
- Applications: While the aniline is a catalyst precursor, sulfonates serve structural studies, and phenolic analogues act as antioxidants.
Biological Activity
4-tert-butyl-2,6-diphenylaniline is an organic compound belonging to the class of aromatic amines, characterized by a tert-butyl group and two phenyl groups attached to an aniline core. This compound has garnered attention in various fields, particularly for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article synthesizes current research findings on the biological activity of 4-tert-butyl-2,6-diphenylaniline, highlighting its mechanisms of action, applications, and comparative studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 4-tert-butyl-2,6-diphenylaniline |
| InChI Key | QDADOVYTWGTHOZ-UHFFFAOYSA-N |
The biological activity of 4-tert-butyl-2,6-diphenylaniline is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:
- Antioxidant Activity : The compound acts as an antioxidant by stabilizing free radicals, thereby preventing oxidative damage to cells.
- Enzyme Interaction : It may modulate the activity of specific enzymes and receptors, influencing various biochemical pathways.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
Anticancer Activity
Recent studies have focused on the anticancer properties of 4-tert-butyl-2,6-diphenylaniline and its derivatives. For instance:
- In vitro Studies : In cell line assays, compounds derived from 4-tert-butyl-2,6-diphenylaniline demonstrated potent inhibitory effects on cancer cell proliferation. For example, a study reported IC50 values indicating significant cytotoxicity against MDA-MB-231 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | MDA-MB-231 | 0.08 ± 0.01 |
| CHC | MDA-MB-231 | 5.71 ± 0.44 |
- In vivo Studies : Animal models have shown that treatment with derivatives leads to reduced tumor growth without systemic toxicity. For instance, in a study involving mice with implanted tumors, treatment with a derivative resulted in a tumor growth inhibition rate comparable to standard chemotherapy agents .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties:
- Pathogen Testing : Various derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Comparative Studies
When compared to similar compounds like 4-tert-butylaniline and 2,6-di-tert-butylphenol, 4-tert-butyl-2,6-diphenylaniline exhibits unique properties due to its specific structural features:
| Compound | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 4-tert-butyl-2,6-diphenylaniline | High | Significant | Moderate |
| 4-tert-butylaniline | Moderate | Low | High |
| 2,6-di-tert-butylphenol | Very High | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
